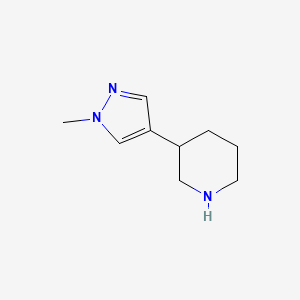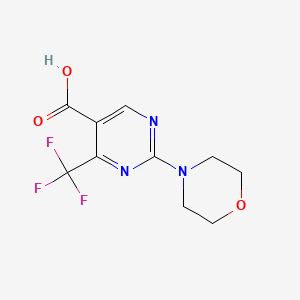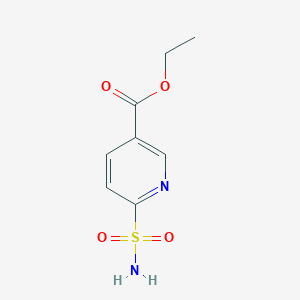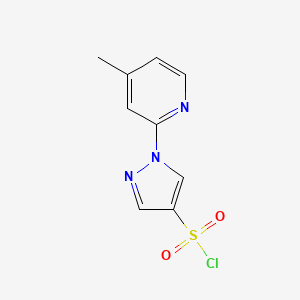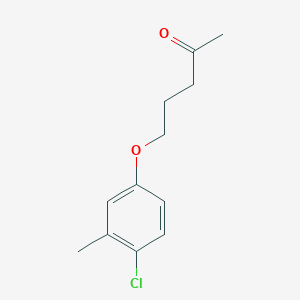
5-(4-Chloro-3-methylphenoxy)pentan-2-one
Overview
Description
“5-(4-Chloro-3-methylphenoxy)pentan-2-one” is a chemical compound with the molecular formula C12H15ClO2 . It has a molecular weight of 226.70 g/mol .
Molecular Structure Analysis
The molecular structure of “5-(4-Chloro-3-methylphenoxy)pentan-2-one” consists of 12 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . For a detailed molecular structure, it’s recommended to refer to a specialized chemical structure database.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(4-Chloro-3-methylphenoxy)pentan-2-one” such as melting point, boiling point, density, etc., are not provided in the search results . For detailed physical and chemical properties, it’s recommended to refer to a specialized chemical properties database.Scientific Research Applications
Enantioselective Synthesis and Structural Analysis
- Highly Enantioselective Organocatalysis : A study described the synthesis of six active 4-aryl-5-nitro-pentan-2-ones enantioselectively from corresponding 5-aryl-butenones. This process utilized an imidazolidine-type enantioselective organocatalyst, highlighting the compound's utility in asymmetric synthesis and structural analysis (Szántó et al., 2008).
Electrochemical DNA Biosensors
- Electrochemical DNA-Based Biosensors : Research on electrochemical DNA-based biosensors for screening chemical compounds interacting with DNA highlighted the testing of analogues with structural similarities to 5-(4-Chloro-3-methylphenoxy)pentan-2-one. Such studies are essential for identifying potential chemotherapeutics, demonstrating the compound's relevance in medicinal chemistry and drug discovery (Szpakowska et al., 2006).
Atmospheric Chemistry and Pollution Studies
- Gas-Phase Reactions with OH Radicals : An investigation into the kinetics and products of gas-phase reactions involving OH radicals with related pentan-2-one derivatives underlines their significance in atmospheric chemistry. Such research helps in understanding pollutant behavior and environmental degradation processes (Aschmann et al., 2003).
Chemical Synthesis and Process Development
- Synthesis of CRF1 Receptor Antagonist : A practical synthesis of novel CRF1 receptor antagonists involved selective chlorination of a benzimidazolone intermediate, demonstrating advanced methodologies in organic synthesis and pharmaceutical chemistry. This showcases the chemical's utility in synthesizing complex molecular architectures for therapeutic purposes (Sawai et al., 2017).
Anticancer Studies
- Organotin(IV) Complexes as Anticancer Drugs : Research into amino acetate functionalized Schiff base organotin(IV) complexes, which includes structural analogs of 5-(4-Chloro-3-methylphenoxy)pentan-2-one, highlights their potential as anticancer agents. Such studies contribute to the development of novel chemotherapeutics (Basu Baul et al., 2009).
Safety And Hazards
properties
IUPAC Name |
5-(4-chloro-3-methylphenoxy)pentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-9-8-11(5-6-12(9)13)15-7-3-4-10(2)14/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMRWVREYAEWKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCC(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-3-methylphenoxy)pentan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



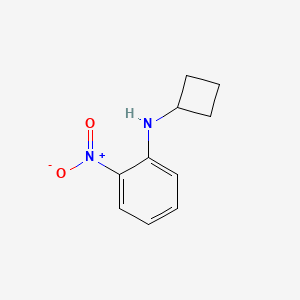
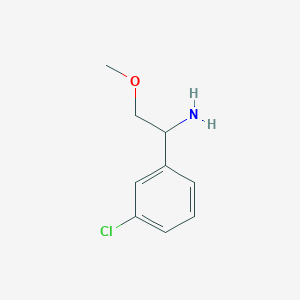
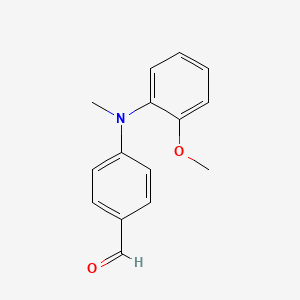
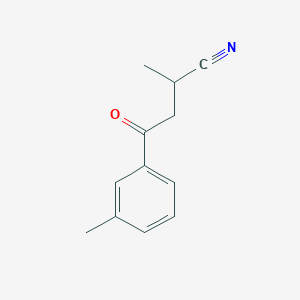
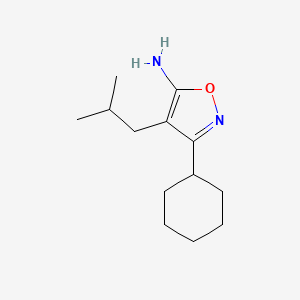
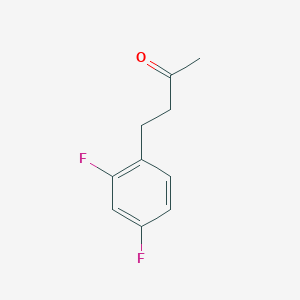
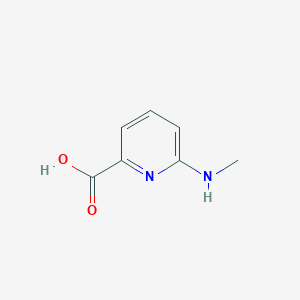
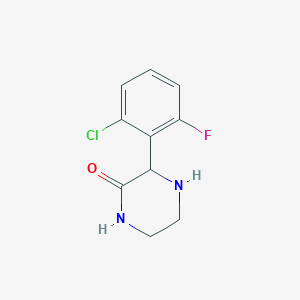
![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1427979.png)
